molecular formula C24H19ClO B378399 3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine CAS No. 325743-24-6

3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine

Katalognummer: B378399
CAS-Nummer: 325743-24-6
Molekulargewicht: 358.9g/mol
InChI-Schlüssel: PYRGQTXBEQMMPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine is a complex organic compound with a unique structure that includes a benzoxepine ring

Eigenschaften

CAS-Nummer

325743-24-6

Molekularformel

C24H19ClO

Molekulargewicht

358.9g/mol

IUPAC-Name

3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine

InChI

InChI=1S/C24H19ClO/c1-16-12-14-18(15-13-16)22-17(2)23(25)24(19-8-4-3-5-9-19)26-21-11-7-6-10-20(21)22/h3-15,22H,2H2,1H3

InChI-Schlüssel

PYRGQTXBEQMMPU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C)C(=C(OC3=CC=CC=C23)C4=CC=CC=C4)Cl

Kanonische SMILES

CC1=CC=C(C=C1)C2C(=C)C(=C(OC3=CC=CC=C23)C4=CC=CC=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and other advanced technologies can also be employed to enhance production rates.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-3-methylphenol: A simpler compound with similar structural features.

    2-Phenylbenzoxepine: A compound with a similar benzoxepine ring structure.

Uniqueness

3-chloro-4-methylidene-5-(4-methylphenyl)-2-phenyl-5H-1-benzoxepine is unique due to its specific combination of functional groups and structural features

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.